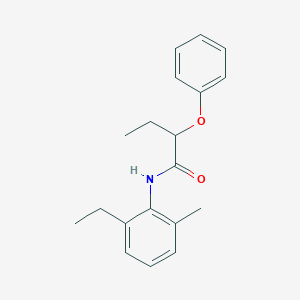
2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The purpose of
Mecanismo De Acción
The mechanism of action of 2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one can induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one in lab experiments is its potential as a therapeutic agent for cancer treatment. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one. One direction is to explore the potential of this compound as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in vivo. Another direction is to investigate the anti-inflammatory and antioxidant properties of this compound and its potential applications in the treatment of various diseases. Additionally, research on the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Conclusion:
In conclusion, 2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one is a chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The synthesis of this compound involves a specific method, and its mechanism of action is not fully understood. However, studies have shown that this compound has potential as a therapeutic agent for cancer treatment and has anti-inflammatory and antioxidant properties. Further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in vivo.
Métodos De Síntesis
The synthesis of 2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one involves the reaction of 1-phenyl-1H-benzimidazole-5-carbaldehyde, morpholine, and 2-mercaptoacetic acid in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Several studies have been conducted to explore the potential of this compound in these fields.
Propiedades
Nombre del producto |
2-(Morpholinomethyl)-1-phenyl(1)benzothiopyrano(3,4-d)imidazol-4(1H)-one |
|---|---|
Fórmula molecular |
C21H19N3O2S |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
2-(morpholin-4-ylmethyl)-1-phenylthiochromeno[3,4-d]imidazol-4-one |
InChI |
InChI=1S/C21H19N3O2S/c25-21-19-20(16-8-4-5-9-17(16)27-21)24(15-6-2-1-3-7-15)18(22-19)14-23-10-12-26-13-11-23/h1-9H,10-14H2 |
Clave InChI |
NKQTWKPQAGGXNL-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=NC3=C(N2C4=CC=CC=C4)C5=CC=CC=C5SC3=O |
SMILES canónico |
C1COCCN1CC2=NC3=C(N2C4=CC=CC=C4)C5=CC=CC=C5SC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)
![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)


![2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
![3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B258775.png)


![4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B258779.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B258782.png)
